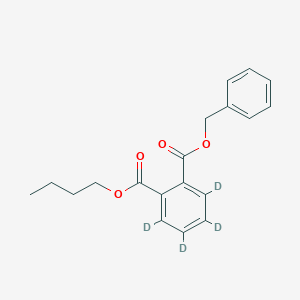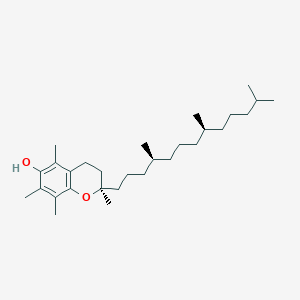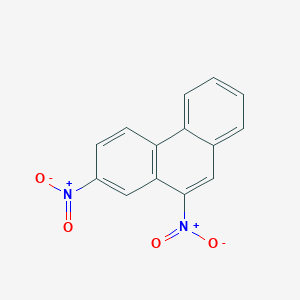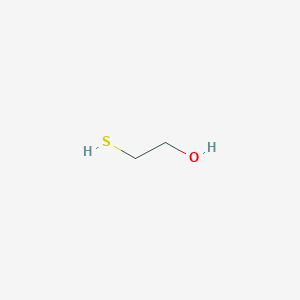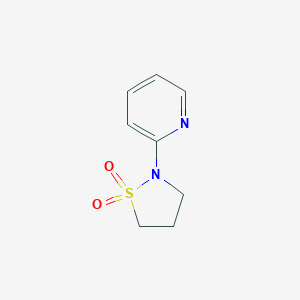
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 158089-65-7 . It has a molecular weight of 198.25 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
Thiazolidine motifs, such as 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The IUPAC name of this compound is 2-(pyridin-2-yl)isothiazolidine 1,1-dioxide . Unfortunately, the specific InChI code or key was not provided in the search results.Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a powder with a molecular weight of 198.25 . It is typically stored at room temperature .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The compound has been studied for its potential in treating fibrotic diseases. Novel derivatives of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide have shown promising anti-fibrotic activities, outperforming known drugs like Pirfenidone. These derivatives inhibit the expression of collagen and reduce hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Antioxidant Properties
Thiazolidine derivatives, including those with a pyridinyl substitution, have been recognized for their antioxidant capabilities. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases .
Anticancer Potential
The structural motif of thiazolidine is often found in compounds with anticancer activities. By modifying the thiazolidine core with different substituents, researchers can enhance its efficacy against cancer cells .
Anti-Inflammatory and Analgesic Effects
Compounds based on the thiazolidine structure have been reported to exhibit significant anti-inflammatory and analgesic activities. This makes them valuable in the development of new treatments for inflammatory conditions .
Antidiabetic Activity
Thiazolidine derivatives are well-known in the pharmaceutical industry for their antidiabetic effects. They show affinity to PPARγ, which plays a role in regulating glucose metabolism .
Antimicrobial and Antitubercular Activity
The thiazolidine ring system has been utilized to create compounds with potent antimicrobial and antitubercular activities. These activities are essential for developing new therapies against resistant strains of bacteria .
Antiparasitic and Antiviral Applications
Research has indicated that thiazolidine derivatives can be effective against various parasites and viruses, providing a pathway for the development of new antiparasitic and antiviral medications .
Corrosion Inhibition
In industrial applications, certain thiazolidine derivatives have been used as corrosion inhibitors, demonstrating high efficiency at low concentrations. This application is particularly relevant in protecting metal surfaces in harsh environments .
Safety and Hazards
Orientations Futures
The future directions of this compound could involve further exploration of its diverse biological properties and the development of novel synthetic approaches to improve its selectivity, purity, product yield, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of research .
Mécanisme D'action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with their targets in a way that enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological pathways due to their diverse therapeutic and pharmaceutical activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis of thiazolidine derivatives, which includes this compound, often involves environmentally friendly techniques .
Propriétés
IUPAC Name |
2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDDQXMZPWDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

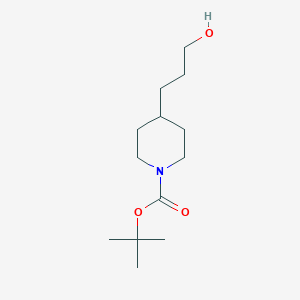

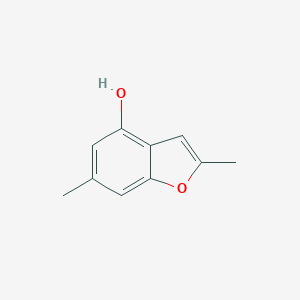
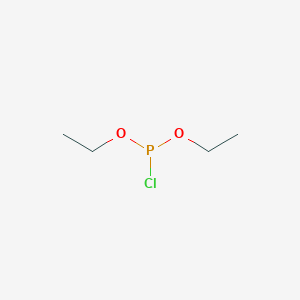
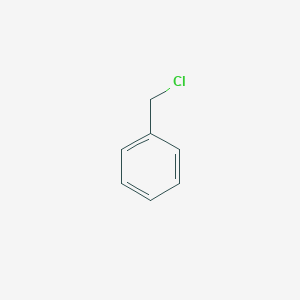
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)



